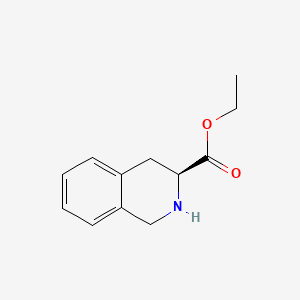
4-(3,4-Dimethoxyphenyl)but-3-en-2-one
概要
説明
4-(3,4-Dimethoxyphenyl)but-3-en-2-one is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is recognized for its various applications in scientific research and industry.
準備方法
The synthetic routes and reaction conditions for 4-(3,4-Dimethoxyphenyl)but-3-en-2-one involve several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness.
化学反応の分析
4-(3,4-Dimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling cascades that lead to physiological responses.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
4-(3,4-Dimethoxyphenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 203-622-2 (cyclohexyl bromide) and Einecs 203-154-9 (4-bromoacetanilide), can be compared based on their chemical properties and applications.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other compounds.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3 |
InChIキー |
XUYBNDHXZMIALN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)






